[(3-Fluorophenyl)amino]thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoroanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGMSLYPRRFXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 3 Fluorophenyl Amino Thiourea and Its Derivatives
The synthesis of [(3-Fluorophenyl)amino]thiourea and its derivatives typically involves the reaction of a corresponding isothiocyanate with an amine. A general and widely used method for preparing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate.
In a specific example, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was synthesized by reacting 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline (B1664137). The isothiocyanate itself was generated in situ from the corresponding benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189). mdpi.com This approach highlights a common synthetic strategy for creating complex thiourea (B124793) derivatives. The reaction of isothiocyanatobenzenesulfonamide with various fluorinated aromatic amines in refluxing dry dioxane with a catalytic amount of triethylamine (B128534) has also been employed to produce novel fluorinated N,N'-disubstituted thioureas in high yields. nih.gov
The characterization of these compounds relies on a suite of spectroscopic techniques. For 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the following data has been reported:
| Spectroscopic Data for 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3350 & 3280 (N-H stretching), 1638 (C=O stretching), 1240 (C=S stretching) |
| ¹H Nuclear Magnetic Resonance (NMR) (δ, ppm) | 9.17 (s, 1H, NH), 4.61 (s, 1H, NH) |
| ¹³C Nuclear Magnetic Resonance (NMR) (δ, ppm) | 176.3 (C=O), 178.2 (C=S) |
Table 1: Spectroscopic data for a derivative of this compound. mdpi.com
For 2-((4-Methylphenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamide, detailed NMR data has also been published, confirming the structure of this related derivative. mdpi.com
Spectroscopic and Crystallographic Characterization of 3 Fluorophenyl Amino Thiourea and Analogues
Comprehensive Spectroscopic Analyses
Spectroscopic methods are indispensable for determining the structural framework of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), provide a holistic view of the molecular structure, from the connectivity of atoms to the identification of functional groups and the confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. The chemical shifts (δ) of these nuclei provide information about their electronic environment and neighboring atoms.
For the analogue, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), would be expected to show distinct signals corresponding to the different types of protons present in the molecule. mdpi.com For instance, the protons of the NH groups in thiourea (B124793) derivatives often appear as broad singlets. mdpi.com In the case of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, characteristic broad singlets for the two NH protons are observed at δ 9.17 and δ 4.61 ppm. mdpi.com The aromatic protons of the 3-fluorophenyl and trimethoxybenzoyl groups would resonate in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm, with their multiplicity and coupling constants providing information about their substitution pattern.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In thiourea derivatives, the thiocarbonyl (C=S) carbon is a key diagnostic signal. For 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the thiocarbonyl and carbonyl carbons appear at δ 178.2 and δ 176.3 ppm, respectively. mdpi.com The carbons of the aromatic rings and the methoxy (B1213986) groups would also show distinct signals in the spectrum.
Table 1: Representative NMR Data for 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 9.17 | HN(1) |
| ¹H | 4.61 | HN(3) |
| ¹³C | 178.2 | C=S |
| ¹³C | 176.3 | C=O |
Data sourced from a study on 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
In the IR spectrum of a thiourea derivative such as [(3-fluorophenyl)amino]thiourea, characteristic absorption bands would be expected for the N-H, C=S, and C-N bonds. For the analogue 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the IR spectrum shows absorption bands at 3350 cm⁻¹ and 3280 cm⁻¹, which are attributed to the free and associated N-H stretching vibrations, respectively. mdpi.com The C=O stretching vibration is observed at 1638 cm⁻¹, while the thiocarbonyl (C=S) stretching appears around 1240 cm⁻¹. mdpi.com The C-N stretching vibrations are typically found near 1150 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are also visible at approximately 1586 cm⁻¹. mdpi.com
Table 2: Characteristic IR Absorption Bands for 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea
| Wavenumber (cm⁻¹) | Functional Group Vibration |
|---|---|
| 3350 | Free N-H stretching |
| 3280 | Associated N-H stretching |
| 1638 | C=O stretching |
| 1586 | C=C aromatic stretching |
| 1240 | C=S stretching |
| 1150 | C-N stretching |
Data sourced from a study on 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, HRMS would be expected to show a molecular ion peak corresponding to its exact mass. While specific HRMS data for this compound is not available in the searched literature, a study on the analogue 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea reported the observation of the molecular ion peak in its mass spectrum, confirming its structure. mdpi.com
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about the crystal system, space group, bond lengths, bond angles, and torsional angles, which together define the molecular conformation and packing in the solid state.
Determination of Crystal System and Space Group
The analysis of diffraction patterns from a single crystal allows for the determination of its crystal system and space group, which describe the symmetry of the crystal lattice.
For the analogue 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group P2₁/c. mdpi.com This space group is common for organic molecules. The unit cell dimensions were determined to be a = 13.0966(9) Å, b = 16.6460(13) Å, c = 7.8448(5) Å, with a β angle of 106.721(5)°. mdpi.com The unit cell volume is 1637.9(2) ų with four molecules (Z = 4) per unit cell. mdpi.com
Table 3: Crystallographic Data for 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.0966(9) |
| b (Å) | 16.6460(13) |
| c (Å) | 7.8448(5) |
| β (°) | 106.721(5) |
| V (ų) | 1637.9(2) |
| Z | 4 |
Data sourced from a study on 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.com
Elucidation of Molecular Conformation and Bond Parameters (e.g., Torsion Angles)
The refined crystal structure provides a detailed picture of the molecule's conformation, including the relative orientations of its different parts, which are often described by torsion angles. In thiourea derivatives, the planarity of the thiourea moiety and the orientation of the substituent groups are of particular interest.
In the crystal structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the thiourea backbone adopts a specific conformation. A search of the Cambridge Crystallographic Database for the Ph-C(O)-N-C(S)-N-Ph fragment revealed that the O=C-N-C torsion angle typically adopts a cis conformation, while the C-N-C=S torsion angle is generally trans. mdpi.com The S=C-N-C(aryl) torsion angle is also typically cis. mdpi.com The values for the title analogue are in good agreement with these general observations. mdpi.com The molecular conformation is further stabilized by intramolecular hydrogen bonds, for example, between an N-H group and the carbonyl oxygen atom. mdpi.com The crystal packing is influenced by intermolecular hydrogen bonds, which can link molecules into extended networks. mdpi.com
Thiourea Derivatives as Ligands: Donor Atom Characteristics
Thiourea derivatives are structurally versatile ligands, a characteristic that stems from their capacity for simultaneous σ-donation and π-acidity. nih.gov The core of their coordinating ability lies in the presence of multiple potential donor atoms: the soft sulfur atom of the thiocarbonyl group (C=S) and the hard nitrogen atoms of the amino groups. isca.me
The most common coordination mode for thiourea derivatives is through the sulfur atom, which acts as a soft donor and readily binds to soft and borderline metal ions. nih.govmdpi.com This interaction is often confirmed by infrared (IR) spectroscopy, where a red-shift in the ν(C=S) stretching frequency is observed upon complexation, indicating a weakening of the C=S double bond. nih.gov Concurrently, an increase in the C-N bond character is often noted, suggesting a delocalization of electron density upon coordination. nih.govnih.gov
While sulfur coordination is predominant, some thiourea derivatives can also coordinate through their nitrogen atoms or act as bidentate ligands, binding through both sulfur and a nitrogen atom, particularly when the substituents on the nitrogen atoms are themselves coordinating groups. mdpi.comresearchgate.net In certain cases, particularly with acylthiourea derivatives, coordination can also involve the oxygen atom of the acyl group, leading to O,S or N,S chelation. researchgate.netrsc.org The flexible nature of these ligands allows them to act as neutral monodentate, monoanionic, or even bridging ligands. isca.memdpi.com
The compound this compound is expected to primarily act as a monodentate ligand through its sulfur atom, consistent with the behavior of other N-substituted thioureas. The presence of the fluorophenyl group may influence the electronic properties of the ligand but is not expected to alter the primary coordination site.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea derivatives is typically straightforward. A common method involves the direct reaction of a metal salt with the thiourea ligand in a suitable solvent, such as ethanol. nih.govjocpr.com The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios. rsc.org The resulting complexes are often stable solids that can be isolated by filtration and purified by recrystallization. jocpr.com
A variety of analytical techniques are employed to characterize these complexes. rsc.org
Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is crucial for determining the coordination mode of the thiourea ligand by observing shifts in the stretching frequencies of the C=S and C-N bonds. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and to observe changes in the chemical shifts of the protons and carbons upon complexation. mdpi.commdpi.com In particular, downfield shifts in the 13C NMR signal of the thiocarbonyl carbon can indicate coordination through the sulfur atom. mdpi.com
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming its empirical formula. rsc.org
Molar Conductivity Measurements: These measurements are used to determine whether the complex is an electrolyte or a non-electrolyte in a particular solvent, providing insight into the nature of the counter-ions. nih.govisca.me
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions and charge transfer bands, which can help in determining the geometry of the coordination sphere. nih.govcardiff.ac.uk
The following table summarizes the synthesis and characterization of some representative metal-thiourea complexes:
| Complex | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|
| [Co(diisopropylthiourea)Cl2] | Reaction of CoCl2 with diisopropylthiourea in ethanol | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, FTIR, UV-Vis | nih.gov |
| [Cu(diisopropylthiourea)Cl2] | Reaction of CuCl2 with diisopropylthiourea in ethanol | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, FTIR, UV-Vis | nih.gov |
| [Zn(diisopropylthiourea)Cl2] | Reaction of ZnCl2 with diisopropylthiourea in ethanol | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, FTIR, UV-Vis | nih.gov |
| [Fe(diisopropylthiourea)Cl3] | Reaction of FeCl3 with diisopropylthiourea in ethanol | Elemental Analysis, Molar Conductivity, Magnetic Susceptibility, FTIR, UV-Vis | nih.gov |
Structural Elucidation of Metal-Thiourea Complexes
Thiourea complexes exhibit a variety of coordination geometries, which are influenced by the metal ion, its oxidation state, the nature of the thiourea ligand, and the other ligands present in the coordination sphere. rsc.org Common geometries include:
Tetrahedral: Often observed for d10 metal ions like Zn(II) and Cu(I). rsc.orgmdpi.com For example, in (L1c)2Zn2 and [(L1a)2Cu]ClO4, the metal centers adopt a distorted tetrahedral geometry. rsc.org
Square Planar: Common for d8 metal ions such as Ni(II) and Pd(II). researchgate.netrsc.org The complex (L2c)2Ni2 exhibits a square planar geometry. rsc.org
Octahedral: Frequently found for a variety of transition metals, including Fe(III) and Ni(II). nih.govnih.gov For instance, Fe(III) complexes with diisopropylthiourea have been reported to be six-coordinate and octahedral. nih.gov
Trigonal Planar: This geometry is less common but has been observed in some Cu(I) complexes. rsc.orgmdpi.com
The following table presents structural data for several metal-thiourea complexes:
| Complex | Metal Ion | Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [(L1a)2Cu]ClO4 | Cu(I) | Distorted Tetrahedral | Monometallic species | rsc.org |
| (L1c)2Zn2 | Zn(II) | Distorted Tetrahedral | Monometallic species | rsc.org |
| (L2c)2Ni2 | Ni(II) | Square Planar | - | rsc.org |
| [(L3b)CuClO4] | Cu(I) | Trigonal Planar | - | rsc.org |
| [Tu2CuCl] | Cu(I) | Trigonal Planar | Two thiourea ligands coordinated through the S atom | mdpi.com |
| [Tu3CuI] | Cu(I) | Distorted Tetrahedral | Three thiourea ligands and one iodide ion | mdpi.com |
Electronic Properties and Bonding Nature in Coordination Compounds
The electronic properties of metal-thiourea complexes are of great interest as they provide insights into the nature of the metal-ligand bonding. nih.govrsc.org Techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements, and cyclic voltammetry are instrumental in this regard. nih.govcardiff.ac.uk
UV-Visible spectra of these complexes typically show bands corresponding to d-d transitions of the metal ion and charge-transfer transitions. nih.gov The position and intensity of these bands are indicative of the coordination geometry and the nature of the ligand field. For example, the electronic spectrum of an octahedral Fe(II) complex with thiourea shows a single peak around 950 nm, which is characteristic of the 5T2g → 5Eg transition. cdnsciencepub.com
Sulfur K-edge X-ray absorption spectroscopy (XAS) is a powerful technique for directly probing the covalent character of the metal-sulfur bond. nih.gov Studies on complexes of Ni(II) and Co(II) with thiourea have used this method to quantify the S 3p contribution to the metal 3d orbitals, providing a measure of the covalency of the M-S bond. nih.gov
Cyclic voltammetry (CV) is employed to study the electrochemical behavior of these complexes, revealing information about the redox properties of the metal center. cardiff.ac.ukuobasrah.edu.iq For instance, CV studies of Cu(II) and Ni(II) complexes with thiourea derivatives have shown quasi-reversible or irreversible reduction processes, providing information on the stability of different oxidation states of the metal in the complex. cardiff.ac.uk
The bonding in metal-thiourea complexes is generally described as a combination of σ-donation from the sulfur lone pair to an empty metal orbital and possible π-backbonding from a filled metal d-orbital to a π* orbital of the C=S group. nih.govnih.gov The extent of these interactions depends on the specific metal and the electronic nature of the thiourea ligand.
3 Fluorophenyl Amino Thiourea in Heterocyclic Synthesis
Established Synthetic Pathways for Arylthiourea Derivatives
The preparation of arylthioureas is largely dominated by two classical and highly effective approaches: the reaction of isothiocyanates with amines and the in situ generation of isothiocyanates followed by aminolysis.
Condensation Reactions between Isothiocyanates and Amines/Anilines
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine or aniline (B41778). mdpi.commdpi.comnih.gov This reaction is typically straightforward, proceeds with high yields, and allows for significant structural diversity in the resulting thiourea derivatives. mdpi.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. researchgate.net
For the synthesis of this compound, this would involve the reaction of 3-fluorophenyl isothiocyanate with ammonia (B1221849) or a protected form of ammonia. Conversely, reacting 3-fluoroaniline (B1664137) with a suitable isothiocyanate precursor to thiourea can also yield the desired product. The reaction conditions are often mild, typically carried out in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. mdpi.com The simplicity and high efficiency of this method have made it a staple in the synthesis of a vast array of thiourea derivatives for various applications. mdpi.comnih.gov
In Situ Generation of Acyl/Aroyl Isothiocyanates and Subsequent Aminolysis
An alternative and versatile strategy involves the in situ generation of an acyl or aroyl isothiocyanate, which is then immediately reacted with an amine or aniline to form the corresponding N-acyl or N-aroyl thiourea. mdpi.comresearchgate.netnih.govnih.gov This two-step, one-pot procedure is particularly useful when the desired isothiocyanate is not commercially available or is unstable. nih.gov
The process typically begins with the reaction of an acyl or aroyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). mdpi.comresearchgate.netnih.gov This generates the highly reactive acyl/aroyl isothiocyanate intermediate. Without isolation, the appropriate amine or aniline is added to the reaction mixture, leading to the formation of the target thiourea derivative. mdpi.comresearchgate.netnih.gov For instance, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was achieved by first reacting 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate to form the corresponding aroyl isothiocyanate in situ, which was then treated with 3-fluoroaniline. mdpi.com This method has been successfully applied to synthesize a wide range of 1-aroyl-3-aryl thiourea derivatives. researchgate.net
Another approach for the in situ formation of isothiocyanates involves the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. nih.govnih.govnih.gov
Targeted Synthesis of Fluorinated Thiourea Compounds
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. Consequently, the synthesis of fluorinated thiourea compounds has garnered considerable interest.
Utilization of Fluorinated Anilines as Nucleophilic Precursors
A primary strategy for introducing fluorine into the thiourea scaffold is through the use of fluorinated anilines as nucleophilic starting materials. researchgate.netnih.gov In the context of synthesizing this compound, 3-fluoroaniline serves as the key precursor. mdpi.com This fluorinated aniline can be reacted with an appropriate isothiocyanate to yield the desired fluorinated thiourea.
For example, the reaction of 4-fluorophenylisothiocyanate with various alkoxy anilines has been used to produce a series of N,N'-diarylthiourea derivatives. nih.gov Similarly, the synthesis of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved by reacting isomeric fluorobenzoyl chlorides with potassium thiocyanate to form the isothiocyanate in situ, which was then treated with isomeric fluoroanilines. researchgate.net The availability of a wide range of fluorinated anilines makes this a versatile method for creating a library of fluorinated thiourea compounds. google.com
Synthetic Strategies for Integrating Fluorine Atoms into the Thiourea Scaffold
Beyond using fluorinated anilines, other strategies exist for incorporating fluorine into the thiourea structure. These can involve the use of fluorinated isothiocyanates or the direct fluorination of a pre-formed thiourea molecule, although the latter can be more challenging due to potential side reactions.
The synthesis of thiocarbamoyl fluorides, which can be precursors to trifluoromethyl amines, represents an advanced method for introducing fluorine. nih.gov While not directly producing this compound, these methods highlight the diverse approaches available for creating novel fluorinated thiourea derivatives. The synthesis of new fluoro/trifluoromethyl-substituted acylthiourea derivatives further underscores the ongoing efforts to develop new fluorinated compounds with potential biological activities. researchgate.net
Contemporary Advances in Thiourea Synthesis Methodologies
Research in thiourea synthesis continues to evolve, with a focus on developing more efficient, environmentally friendly, and versatile methods. Recent advances include the use of solid-phase synthesis, microwave-assisted reactions, and mechanochemical approaches. nih.govnih.govnih.gov
Solid-phase synthesis offers a way to avoid the formation of undesired isomers and can be advantageous for creating libraries of compounds. nih.gov Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of thiourea derivatives. nih.gov Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents a green alternative to traditional solution-phase chemistry. nih.gov For instance, ball milling has been used for the synthesis of both symmetrical and non-symmetrical thioureas. nih.gov
Furthermore, novel catalytic systems, such as those employing copper, are being developed for the synthesis of thiourea-containing heterocyclic compounds. researchgate.net These modern approaches are expanding the toolbox for chemists to create complex and diverse thiourea structures with greater efficiency and sustainability.
Catalytic Approaches (e.g., Fe2O3 Nanoparticles)
Modern synthetic chemistry increasingly employs nanoparticle-based catalysts to enhance reaction efficiency and facilitate catalyst recovery and reuse. Iron oxide (Fe2O3) nanoparticles, particularly those derived from rust, have emerged as a green and cost-effective catalytic option for various organic transformations. rsc.orgnih.gov While direct synthesis of this compound using Fe2O3 nanoparticles is not extensively documented in the provided research, their application in reactions involving thiourea derivatives to form more complex heterocyclic systems is well-established.
For instance, rust-derived Fe2O3 nanoparticles have been successfully used as a magnetically recoverable catalyst in the one-pot, multicomponent synthesis of hydrazinyl thiazole derivatives from thiosemicarbazide (B42300) (a related thiourea compound), aryl aldehydes, and tosylates. rsc.orgnih.gov The catalyst's efficiency is highlighted by its ability to be recycled for several cycles with minimal loss in product yield. rsc.orgnih.gov Similarly, thiourea dioxide-grafted γ-Fe2O3 magnetic nanoparticles have been utilized as an efficient, reusable nanocatalyst for the synthesis of pyranopyridine derivatives. researchgate.net These examples underscore the potential of Fe2O3 nanoparticles to catalyze reactions involving the thiourea moiety, suggesting a promising avenue for the development of green synthetic protocols for this compound and related structures.
Table 1: Application of Fe2O3 Nanoparticles in Synthesizing Thiourea-Related Heterocycles
| Catalyst | Reactants | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Rust-derived Fe2O3 NPs | Tosylates, Aryl Aldehydes, Thiosemicarbazide | Hydrazinyl Thiazoles | Green, one-pot synthesis; catalyst is magnetically recoverable and reusable for at least four cycles with minimal yield loss. | rsc.orgnih.gov |
Chemo-selective Synthesis Routes
Chemo-selectivity is crucial in the synthesis of substituted thioureas to ensure that the desired N-C(S)-N bond is formed without unintended side reactions on other functional groups. The most prevalent and chemo-selective method for synthesizing N-monosubstituted and N,N'-disubstituted thioureas involves the reaction of an amine with an appropriate isothiocyanate. nih.govnih.gov
The synthesis of this compound would typically proceed via the reaction of 3-fluoroaniline with a source of the thiocarbonyl group. A common laboratory-scale synthesis involves the reaction of an amine with an isothiocyanate in a suitable solvent like dichloromethane or tert-butanol. nih.gov
A well-documented chemo-selective strategy involves the in situ generation of an aroyl isothiocyanate, which then reacts with an amine. For example, in a related synthesis, 1-(3,4,5-trimethoxy)benzoyl chloride is reacted with ammonium thiocyanate in dry acetonitrile to produce 1-(3,4,5-trimethoxy)benzoyl isothiocyanate. mdpi.com This intermediate is not isolated but is reacted directly with 3-fluoroaniline in the same pot to afford the corresponding N-aroyl-N'-aryl thiourea in high yield. mdpi.com This one-pot procedure is highly efficient and chemo-selective, as the isothiocyanate intermediate reacts preferentially with the added aniline.
Table 2: Chemo-selective Synthesis of a this compound Derivative
| Step | Reactants | Reagents/Solvents | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|---|
| 1 | 1-(3,4,5-trimethoxy)benzoic acid | Thionyl chloride | 1-(3,4,5-trimethoxy)benzoyl chloride | Conversion of carboxylic acid to acid chloride. | mdpi.com |
| 2 | 1-(3,4,5-trimethoxy)benzoyl chloride, Ammonium thiocyanate | Dry Acetonitrile | 1-(3,4,5-trimethoxy)benzoyl isothiocyanate | In situ generation of the isothiocyanate intermediate. | mdpi.com |
This method highlights a robust and selective pathway where the highly reactive isothiocyanate is generated and consumed in a controlled manner, preventing decomposition or unwanted side reactions and ensuring the specific formation of the desired thiourea structure. The reaction of various isothiocyanates with amines is a cornerstone for creating diverse libraries of thiourea derivatives for further study. nih.gov
Biological Activity and Mechanistic Investigations of Fluorinated Thioureas
Antimicrobial Activity and Proposed Mechanisms
Fluorinated thioureas have emerged as a class of compounds with notable antimicrobial properties. The inclusion of fluorine atoms can enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and reach its target site. mdpi.com
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Thiourea (B124793) derivatives have demonstrated a range of antibacterial activities. Research indicates that the presence and position of a halogen atom on the phenyl ring are significant for antimicrobial action. nih.gov Specifically, derivatives with a halogen at the 3rd position of the phenyl group have shown noteworthy inhibition against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 µg/mL. nih.gov
However, some studies show a selective efficacy. One thiourea derivative, TD4, was potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but had no significant activity against Gram-negative bacteria, with MIC values exceeding 256 µg/mL. nih.gov This selectivity is often attributed to the structural differences between Gram-positive and Gram-negative bacterial cell walls, where the outer membrane of Gram-negative bacteria provides a formidable barrier against many antibacterial agents. nih.gov In contrast, other studies on 1-aroyl-3-arylthioureas have reported moderate to potent activity against various bacterial strains, including resistant E. coli. mdpi.com
A study on benzoyl and halobenzoyl thioureas bearing α- and β-alanine found that 4-fluorobenzoylthiourea α-alanine exhibited strong antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. repec.org S. aureus was identified as the most susceptible strain to these derivatives. repec.org
Table 1: Antibacterial Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Target Bacteria | Observed Activity | MIC Range | Source |
|---|---|---|---|---|
| Thiourea derivative with halogen at 3-phenyl position | Gram-positive cocci | Significant inhibition | 2-32 µg/mL | nih.gov |
| Thiourea Derivative TD4 | Gram-positive bacteria (inc. MRSA) | Potent activity | Not specified | nih.gov |
| Thiourea Derivative TD4 | Gram-negative bacteria | No obvious activity | >256 µg/mL | nih.gov |
| 4-Fluorobenzoylthiourea α-alanine | S. aureus, B. subtilis, E. coli | Strong activity | Not specified | repec.org |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | S. aureus, S. epidermidis (including MRSA) | High inhibition | 4-64 µg/mL | nih.gov |
Antifungal Properties
Several studies have highlighted the antifungal potential of fluorinated thioureas. It has been noted that 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated greater antifungal than antibacterial activity. mdpi.com This enhanced antifungal effect is potentially due to the fluorine atom increasing the molecule's lipophilicity, thereby facilitating its transport into fungal cells. mdpi.com Thiourea derivatives have been investigated as promising candidates against nosocomial fungal infections, including those caused by the multidrug-resistant Candida auris. mdpi.com Their mechanism is thought to involve interference with quorum sensing, a cell-to-cell communication process in microorganisms. mdpi.com
Anti-Biofilm Formation Capabilities
The ability to inhibit biofilm formation is a critical aspect of antimicrobial efficacy, as biofilms provide a protective environment for pathogens. Certain thiourea derivatives have shown the ability to effectively inhibit biofilm formation. For instance, compounds with a halogen atom at the 3rd position of the phenyl group were found to effectively inhibit biofilm formation in both standard and methicillin-resistant strains of S. epidermidis. nih.gov Similarly, other thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold also demonstrated effective inhibition of biofilm formation by these same bacterial strains. nih.gov
Molecular Targets and Inhibition Pathways (e.g., DNA Gyrase Inhibition)
DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival, is a key target for antibacterial drugs. nih.gov This enzyme is absent in higher eukaryotes, making it an attractive and specific target. nih.gov Thiourea and thiosemicarbazide (B42300) derivatives have been identified as potential inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com
Molecular docking studies have elucidated the potential binding mechanisms. For example, one thiourea derivative was shown to form hydrogen bonds with key amino acid residues like Asn46 and Asp73 within the active site of E. coli DNA gyrase B. mdpi.com This interaction, along with arene-cation interactions with Arg76, is believed to be responsible for its inhibitory activity. mdpi.com The in vitro enzyme inhibition assay of a specific thiourea derivative (compound 8 in the cited study) showed excellent inhibitory activity against E. coli DNA gyrase B with an IC₅₀ value of 0.33 µM, comparable to the known inhibitor novobiocin. mdpi.com
Anticancer Activity and Cellular Mechanisms
Thiourea derivatives are a promising class of compounds in oncology, with demonstrated activity against a variety of leukemia and solid tumors. nih.gov Their structural diversity allows for the development of compounds tailored to specific cancer types. mdpi.com
Antiproliferative Effects on Cancer Cell Lines
Fluorinated thiourea derivatives have shown significant antiproliferative effects across numerous human cancer cell lines. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often below 10 µM. nih.gov Notably, these compounds displayed better growth-inhibitory profiles than the standard chemotherapy drug cisplatin (B142131) in selected tumor cells. nih.gov
The mechanisms underlying this cytotoxicity include the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov For example, one derivative induced late-stage apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov Another N-substituted thiourea derivative, DC27, inhibited the proliferation of human lung carcinoma cells in a dose-dependent manner, with IC₅₀ values ranging from 2.5-12.9 µM. nih.gov This compound was found to induce G₀/G₁ cell cycle arrest and apoptosis, mediated by the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov
Table 2: Antiproliferative Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity/Effect | IC₅₀ Value | Source |
|---|---|---|---|---|
| 3-(Trifluoromethyl)phenylthiourea analogs | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | Highly cytotoxic | ≤ 10 µM | nih.gov |
| Compound with 3,4-dichloro-phenyl substituent | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | Highest activity in series | 1.5 - 8.9 µM | nih.gov |
| N-substituted thiourea (DC27) | Human Lung Carcinoma Cells | Inhibited proliferation, induced G₀/G₁ arrest and apoptosis | 2.5 - 12.9 µM | nih.gov |
| 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | Breast Cancer (MCF-7) | Potential anticancer properties | 338.3 ± 1.52 µM | mdpi.com |
Modulation of Cancer Cell Signaling Pathways
Fluorinated thioureas can exert their anticancer effects by modulating various signaling pathways that are dysregulated in cancer cells. These pathways control fundamental cellular processes, and their disruption by these compounds can lead to the inhibition of cancer cell growth and survival.
One of the key mechanisms by which thiourea derivatives impact cancer cells is through the inhibition of proliferation . Studies have shown that certain substituted thiourea derivatives can significantly suppress the proliferation of various cancer cell lines, including those of the colon, prostate, and leukemia. nih.gov For example, some 3-(trifluoromethyl)phenylthiourea analogs have demonstrated high cytotoxicity against human colon and prostate cancer cells. nih.gov
Furthermore, thiourea derivatives can influence signaling pathways that control cell migration and apoptosis. For instance, a quinazoline-derived thiourea has been reported to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and Hedgehog signaling pathways are also important targets. researchgate.net Some thiourea derivatives have been designed to dually inhibit these pathways, which are often associated with drug resistance and cancer migration. researchgate.net
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
The biological activity of [(3-Fluorophenyl)amino]thiourea and related compounds is underpinned by their interactions with essential biological macromolecules like DNA and proteins. These interactions can lead to the disruption of normal cellular functions and contribute to their therapeutic effects.
Thiourea derivatives can interact with DNA , a primary target for many anticancer drugs. The formation of DNA adducts by platinum-based drugs, for example, can be influenced by the presence of thiourea. nih.gov Some platinum-acridine hybrid agents containing a thiourea linker have been shown to bind to DNA, causing structural changes and inhibiting transcription. nih.gov The replacement of the thiourea group with an amidine in these complexes alters the rate and nature of DNA binding. nih.gov
The interaction of thiourea derivatives with proteins is another crucial aspect of their mechanism of action. The thiourea scaffold, with its thionic group and two amino groups, can form various non-covalent bonds with the functional groups of proteins, including enzymes and cell receptors. biointerfaceresearch.com These interactions are often studied using molecular docking simulations to predict the binding modes and affinities of the compounds to their target proteins. biointerfaceresearch.com For instance, the binding of thiourea derivatives to enzymes like carbonic anhydrases has been explored, revealing their inhibitory potential. nih.gov The ability of the thiourea moiety to participate in hydrogen bonding and π-π interactions is key to its role as a versatile scaffold in drug design. biointerfaceresearch.com
Antitubercular Activity and Mode of Action
Thiourea derivatives have long been recognized for their potential as antitubercular agents. Research in this area has focused on understanding their inhibitory effects on Mycobacterium tuberculosis and elucidating their mechanisms of action.
Inhibition of Mycobacterium tuberculosis Growth
Substituted thioureas have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Numerous studies have reported the synthesis and evaluation of various thiourea derivatives for their ability to inhibit the growth of Mtb strains, including drug-resistant ones. nih.govresearchgate.net
For example, a series of thiourea derivatives were shown to inhibit the growth of the Mtb H37Rv strain. nih.gov Some of these compounds were also active against a hypervirulent clinical Mtb strain, both in bacterial culture and within infected macrophages. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antitubercular activity of these compounds. researchgate.net
Prodrug Bioactivation by Mycobacterial Enzymes (e.g., EtaA Flavin Monooxygenase)
The mechanism of action of some antitubercular thioureas involves their bioactivation by mycobacterial enzymes. This concept is similar to the activation of the frontline anti-TB drug isoniazid (B1672263) by the mycobacterial catalase-peroxidase KatG. nih.gov
While specific details on the bioactivation of this compound by EtaA are not extensively documented in the provided context, the general principle of prodrug activation is relevant to the broader class of thiourea-based antitubercular agents.
Molecular Targets and Enzyme Inhibition (e.g., Enoyl Acyl Carrier Protein Reductase (InhA), β-Ketoacyl ACP Synthase I (KasA))
The antitubercular activity of thiourea derivatives is often attributed to their inhibition of specific mycobacterial enzymes that are essential for the bacterium's survival. The enzymes involved in the biosynthesis of the mycobacterial cell wall are particularly important targets. rjraap.com
Enoyl Acyl Carrier Protein Reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. nih.gov InhA is the primary target of the frontline drug isoniazid. nih.govorientjchem.org Thiourea derivatives have been investigated as direct inhibitors of InhA, which would circumvent the need for activation by KatG and potentially be effective against isoniazid-resistant strains. nih.govmdpi.complos.org Inhibition of InhA leads to the disruption of mycolic acid synthesis and subsequent bacterial cell death. nih.gov
β-Ketoacyl ACP Synthase I (KasA) is another essential enzyme in the FAS-II pathway of M. tuberculosis. nih.gov It plays a critical role in the elongation of fatty acids required for mycolic acid biosynthesis. KasA has been identified as a potential target for thiourea-based compounds. nih.govresearchgate.net For instance, a triazole thiol derivative has shown antitubercular activity with computational studies suggesting strong binding to KasA. nih.govresearchgate.net
Table 2: Antitubercular Activity and Molecular Targets of Thiourea Derivatives
| Derivative Class/Compound | Target Organism/Strain | Molecular Target | Observed Effect | Reference |
| Substituted Thioureas | M. tuberculosis H37Rv | Not specified | Growth inhibition | nih.govresearchgate.net |
| Thiourea Derivatives | M. tuberculosis | InhA | Direct inhibition, disruption of mycolic acid synthesis | nih.govnih.govmdpi.complos.org |
| Triazole Thiol Derivative | M. tuberculosis | KasA | Inhibition of enzyme activity | nih.govresearchgate.net |
Antidiabetic Potential and Enzyme Inhibition
The potential of thiourea derivatives, including those with fluorine substitutions, in the management of diabetes has been a subject of scientific inquiry. These compounds have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, which plays a crucial role in regulating blood glucose levels.
Research has shown that fluorophenyl thiourea derivatives can act as inhibitors of α-amylase and α-glycosidase, two critical enzymes in the digestion of carbohydrates. nih.gov The inhibition of these enzymes can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing the post-meal spike in blood glucose levels. One study highlighted that among various fluorophenyl thiourea derivatives, the 4-fluorophenyl derivative demonstrated significant inhibitory activity against both α-amylase, with an IC50 value of 53.307 nM, and α-glycosidase, with an IC50 value of 24.928 nM. nih.gov The potent inhibitory action of these compounds suggests their promise as candidates for managing diabetes. nih.gov
It is worth noting that other thiourea derivatives have also been identified as inhibitors of α-amylase and α-glucosidase. nih.govresearchgate.net For instance, certain thiourea derivatives have shown promising inhibitory potential against α-amylase with IC50 values of 122 and 115 µg/mL for two different compounds. researchgate.net Similarly, some thiourea derivatives based on 3-aminopyridin-2(1H)-ones have exhibited significant α-glucosidase inhibitory activity, with one compound having an IC50 of 9.77 mM, which was more potent than the standard drug acarbose (B1664774) in the same study. semanticscholar.orgnih.gov
Table 1: Inhibitory Activity of Fluorophenyl Thiourea Derivatives on α-Amylase and α-Glycosidase
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 4-Fluorophenyl thiourea | α-Amylase | 53.307 nM |
| 4-Fluorophenyl thiourea | α-Glycosidase | 24.928 nM |
Glucose-6-phosphatase is a key enzyme in gluconeogenesis and glycogenolysis, the metabolic pathways that produce glucose in the liver. nih.gov Inhibiting this enzyme is another therapeutic strategy for managing type 2 diabetes, as it can decrease the overproduction of glucose by the liver. nih.gov While direct studies on the inhibitory effect of this compound on glucose-6-phosphatase are not extensively detailed in the provided search results, the broader class of thiourea derivatives has been investigated for this activity. nih.gov For example, certain 2-picolylamine thiourea derivatives have been shown to significantly decrease the activity of glucose-6-phosphatase in vivo. nih.gov
Furthermore, a study on fluorophenylthiourea compounds investigated their effects on glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), enzymes of the pentose (B10789219) phosphate (B84403) pathway. nih.gov The study found that these compounds exhibited moderate inhibitory activity against both enzymes. nih.gov Specifically, 2,6-difluorophenylthiourea was the most potent inhibitor of G6PD, while 2-fluorophenylthiourea was the most effective against 6PGD. nih.gov
The mechanism by which thiourea derivatives inhibit carbohydrate-metabolizing enzymes often involves their interaction with the active site or allosteric sites of the enzymes. Kinetic studies on some quinoline–1,3,4-oxadiazole conjugates, which share some structural similarities with thiourea derivatives, have shown a non-competitive mode of α-glucosidase inhibition. mdpi.com This suggests that these compounds may bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. mdpi.com This allosteric inhibition can lead to a conformational change in the enzyme, reducing its catalytic efficiency. mdpi.com Molecular docking studies have further supported these findings by providing insights into the stable binding of these inhibitors at the allosteric site of α-glucosidase. mdpi.com
General Enzyme Inhibition Studies
Beyond their antidiabetic potential, fluorinated thioureas have been explored for their inhibitory effects on a range of other enzymes, indicating their broad biological activity.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While specific data on the cholinesterase inhibitory activity of this compound is limited in the provided results, the broader class of thiourea derivatives has been investigated in this context. For instance, certain triterpenic acid derivatives conjugated with other moieties have been identified as potent acetylcholinesterase inhibitors. nih.gov
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is of interest for treating infections caused by urease-producing bacteria and for certain agricultural applications. Thiourea and its derivatives have been recognized as effective urease inhibitors. researchgate.net Studies on dipeptide derivatives containing a thiourea moiety have shown that compounds with fluoro and chloro substituents at the meta or para positions of a phenyl ring exhibit significant urease inhibitory activity. researchgate.net
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms is a therapeutic target for conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov Novel thiourea derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), showing K_I values in the micromolar range. researchgate.net Furthermore, some triazolo-pyrimidine urea derivatives have been identified as selective inhibitors of carbonic anhydrase IX (CAIX), a tumor-associated isoform. nih.gov
Binding Site Analysis and Catalytic Mechanism Interference
The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with specific biological targets, primarily enzymes. The analysis of these interactions at the molecular level, through techniques like molecular docking and enzyme kinetic studies, provides crucial insights into their mechanism of action. This section delves into the binding site analysis and the ways in which these compounds interfere with the catalytic functions of enzymes.
Molecular Docking and Binding Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of fluorinated thiourea derivatives within the active sites of various enzymes. While specific docking studies for this compound are not extensively documented in publicly available research, studies on closely related compounds offer valuable insights into its potential interactions.
For instance, a derivative of this compound, N-(2,6-dimethoxypyrimidin-4-yl)-4-[3-(3-fluoro-phenyl)-thioureido]benzenesulfonamide, has been investigated for its interaction with mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme implicated in inflammatory diseases. mdpi.com Molecular docking of this compound revealed its ability to fit within the active site of MK-2, forming key interactions that are likely responsible for its inhibitory activity. mdpi.com The thiourea moiety, along with the fluorophenyl group, plays a crucial role in anchoring the molecule within the binding pocket.
General binding characteristics of thiourea derivatives involve the formation of hydrogen bonds through the N-H protons of the thiourea group and interactions involving the sulfur atom. The sulfur atom can coordinate with metal ions present in the active site of metalloenzymes or form hydrogen bonds. The fluorine atom on the phenyl ring of this compound can also participate in hydrogen bonding or halogen bonding, further stabilizing the complex between the inhibitor and the enzyme.
The table below summarizes the potential interactions of this compound based on studies of related compounds.
| Enzyme Target | Potential Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|
| Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Amino acid residues in the ATP-binding site | Hydrogen bonds, hydrophobic interactions | mdpi.com |
| Tyrosinase | Copper ions in the active site, histidine residues | Coordination with copper, hydrogen bonds | nih.gov |
| Urease | Nickel ions in the active site, cysteine and histidine residues | Coordination with nickel, hydrogen bonds | researchgate.net |
| α-Amylase and α-Glucosidase | Catalytic residues in the active site (e.g., aspartate, glutamate) | Hydrogen bonds, hydrophobic interactions | nih.gov |
Interference with Catalytic Mechanisms
The binding of this compound and its derivatives to the active site of an enzyme can interfere with its catalytic mechanism in several ways, leading to inhibition of its activity.
Competitive Inhibition: In many cases, thiourea derivatives act as competitive inhibitors. They bind to the active site of the enzyme, preventing the natural substrate from binding. This is often the case for enzymes where the thiourea derivative mimics the structure of the substrate or a transition state of the reaction. For example, in the case of urease, the thiourea moiety can interact with the nickel ions in the active site, which are essential for the hydrolysis of urea. researchgate.net
Non-competitive or Mixed Inhibition: In other instances, these compounds may bind to a site on the enzyme other than the active site (an allosteric site) or to the enzyme-substrate complex. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency.
Enzyme Kinetics: Studies on the inhibitory effects of fluorophenyl thiourea derivatives on diabetes-related enzymes, such as α-amylase and α-glucosidase, have shown significant inhibition. For instance, a study on fluorophenyl thiourea derivatives demonstrated potent inhibition of these enzymes, with the 4-fluoro isomer showing high efficacy. nih.gov While specific kinetic data for the 3-fluoro isomer is not provided, it is plausible that it exhibits a similar inhibitory mechanism, interfering with the breakdown of complex carbohydrates into simple sugars.
The inhibitory activities of related fluorophenyl thiourea derivatives against key enzymes are presented in the table below.
| Enzyme | Inhibitor | IC50 Value | Reference |
|---|---|---|---|
| α-Amylase | 4-Fluorophenyl thiourea derivative | 53.307 nM | nih.gov |
| α-Glucosidase | 4-Fluorophenyl thiourea derivative | 24.928 nM | nih.gov |
The collective evidence from studies on fluorinated thioureas and their derivatives suggests that this compound likely functions as an enzyme inhibitor by binding to the active sites of various enzymes. The specific nature of these interactions and the precise mechanism of catalytic interference can vary depending on the target enzyme. The presence of the fluorophenyl and thiourea moieties are key determinants of its biological activity, facilitating binding through a combination of hydrogen bonds, hydrophobic interactions, and coordination with metal ions. Further detailed experimental studies, including X-ray crystallography of enzyme-inhibitor complexes and comprehensive enzyme kinetic analyses, are necessary to fully elucidate the specific binding site interactions and the exact mechanism of catalytic inhibition for this compound.
Structure Activity Relationship Sar and Structural Optimization
Influence of 3-Fluorophenyl Substituent on Bioactivity and Selectivity
The presence and position of a fluorine atom on the phenyl ring of thiourea (B124793) derivatives can significantly impact their biological properties. The 3-fluorophenyl group, in particular, has been a subject of interest in medicinal chemistry due to the unique electronic properties it imparts to the molecule.
The fluorine atom is highly electronegative and can alter the acidity of the N-H protons of the thiourea moiety, which are crucial for forming hydrogen bonds with biological targets. biointerfaceresearch.com This enhanced hydrogen bonding capability can lead to stronger interactions with enzymes and receptors, thereby increasing bioactivity. biointerfaceresearch.com For instance, in the context of anticancer research, the introduction of electron-withdrawing groups like fluorine on the phenyl ring has been shown to enhance the cytotoxic effects of thiourea derivatives. biointerfaceresearch.comnih.gov Studies on various cancer cell lines have demonstrated that the position of the halogen substituent is critical, with certain positions leading to more pronounced activity. nih.gov For example, in a series of 1,3-disubstituted thioureas, derivatives with a 3,4-dichloro or a 3-chloro-4-fluoro substitution on the phenyl ring exhibited significant cytotoxic effects. nih.gov
Furthermore, the 3-fluorophenyl substituent can influence the selectivity of the compound. In the design of inhibitors for HIV reverse transcriptase, a meta-fluoro substituent on the phenyl ring of a phenethylthiazolylthiourea (PETT) derivative was identified as a promising modification, leading to potent anti-HIV activity with high selectivity indices. nih.gov Similarly, in the development of antitubercular agents, the presence of specific halogenated phenyl rings was found to be crucial for activity against Mycobacterium tuberculosis. biorxiv.org The strategic placement of fluorine can help in achieving selective inhibition of a target enzyme over others, which is a critical aspect in drug design to minimize off-target effects.
Effects of Substitutions at Thiourea Nitrogens and Peripheral Moieties
The thiourea core, with its two nitrogen atoms, offers a versatile platform for structural modifications. Substitutions at these nitrogens and on other peripheral parts of the molecule can dramatically alter the compound's biological profile.
The nature of the substituents on the nitrogen atoms plays a pivotal role in determining the compound's interaction with its biological target. The bioactivity of thiourea derivatives is often linked to three key features: the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom providing a complementary binding site, and the various substituents that can enhance binding affinity. biointerfaceresearch.com The synthesis of N,N'-disubstituted thiourea derivatives allows for the introduction of a wide range of functional groups, leading to a great structural diversity. nih.gov
For instance, in the development of anticancer agents, attaching different aryl or heterocyclic moieties to the thiourea nitrogens has led to compounds with potent activity against various cancer cell lines. biointerfaceresearch.comnih.gov The addition of bulky or electron-withdrawing groups can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target. farmaciajournal.comresearchgate.net
Moreover, the peripheral moieties can be tailored to target specific enzymes or receptors. For example, in the design of urease inhibitors, various scaffolds have been attached to the thiourea core to improve their inhibitory potential. acs.org Similarly, the introduction of sulfonamide groups has resulted in fluorinated thiourea derivatives with significant antimicrobial and anticancer activities. nih.gov The combination of a thiourea pharmacophore with other known bioactive fragments, a strategy known as molecular hybridization, has emerged as a powerful approach to develop multi-target agents with improved efficacy and reduced side effects. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Thioureas
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comnih.gov This approach is invaluable in drug discovery as it can predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent drug candidates. nih.govnih.gov
For fluorinated thiourea derivatives, QSAR studies have been employed to identify the key molecular descriptors that govern their bioactivity. nih.govnih.gov These descriptors can be related to various properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. nih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using various statistical parameters and validation techniques. nih.govnih.gov
Several QSAR studies on thiourea derivatives have highlighted the importance of descriptors such as molecular weight, polarizability, electronegativity, and the octanol-water partition coefficient (logP) in determining their anticancer and antimicrobial activities. farmaciajournal.comnih.gov For instance, a QSAR study on sulfur-containing thiourea derivatives identified the frequency of C-N and F-F bonds as important predictors of anticancer activity. nih.gov Another study on thiourea analogs as influenza virus neuraminidase inhibitors showed a strong correlation between the predicted binding affinity and the experimental inhibitory activity. nih.gov
The insights gained from QSAR models can guide the rational design of new fluorinated thiourea derivatives with enhanced efficacy. nih.govnih.gov By understanding which molecular properties are crucial for activity, medicinal chemists can focus on synthesizing compounds with the desired characteristics.
Rational Design Principles for Enhanced Efficacy
The rational design of new therapeutic agents is a systematic process that leverages our understanding of SAR and the three-dimensional structure of the biological target. nih.govnih.gov For fluorinated thiourea derivatives, several rational design principles have been successfully applied to enhance their efficacy.
One key principle is structure-based drug design , which involves using the crystal structure of the target enzyme or receptor to design molecules that can bind to it with high affinity and selectivity. nih.govnih.gov By analyzing the binding pocket of the target, medicinal chemists can design thiourea derivatives with complementary shapes and functionalities. nih.gov This approach has been used to develop potent inhibitors of HIV reverse transcriptase and Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.govnih.gov
Another important principle is scaffold hopping , where the core structure of a known inhibitor is replaced with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of new chemical series with improved properties. The thiourea scaffold itself is often used as a bioisosteric replacement for other functionalities in drug design. nih.gov
Molecular hybridization is another powerful strategy that involves combining two or more pharmacophores into a single molecule. biointerfaceresearch.com This can lead to multi-target agents with enhanced efficacy and a lower propensity for developing drug resistance. biointerfaceresearch.com For example, combining a thiourea moiety with a sulfonamide group has resulted in compounds with both antimicrobial and anticancer activities. nih.gov
Finally, the optimization of physicochemical properties is crucial for enhancing the efficacy of drug candidates. farmaciajournal.comresearchgate.net Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned by making appropriate structural modifications. nih.gov For example, the introduction of fluorine atoms can improve the metabolic stability and bioavailability of a compound. mdpi.com
By applying these rational design principles, researchers can systematically optimize the structure of [(3-fluorophenyl)amino]thiourea and related derivatives to develop new and more effective therapeutic agents.
Data Tables
Table 1: Influence of Substituents on Anticancer Activity of Thiourea Derivatives
| Compound | Substituent on Phenyl Ring | Target Cell Line | IC50 (µM) | Reference |
| 1 | 3-Chloro-4-fluoro | SW480 (Colon Cancer) | - | nih.gov |
| 2 | 3,4-Dichloro | SW480 (Colon Cancer) | - | nih.gov |
| 8 | 4-(Trifluoromethyl) | PC3 (Prostate Cancer) | 6.9 | nih.gov |
| 9 | 4-Chloro | - | - | nih.gov |
| 13 | - | HuCCA-1 (Bile Duct Cancer) | 14.47 | nih.gov |
| 14 | - | HepG2, A549, MDA-MB-231 | 1.50-16.67 | nih.gov |
| 22 | - | T47D (Breast Cancer) | 7.10 | nih.gov |
| 4c | 3,4-Dichlorophenyl | SW480, SW620, K562 | 9.0, 1.5, 6.3 | biointerfaceresearch.com |
| Note: A lower IC50 value indicates higher potency. |
Table 2: QSAR Model Parameters for Thiourea Derivatives
| QSAR Model | Target Activity | r² | q² | r² (test) | Reference |
| Model 1 | Neuraminidase Inhibition | 0.849 | 0.724 | 0.689 | nih.gov |
| Model 2 | Anticancer Activity | 0.8301–0.9636 | - | - | nih.gov |
| r²: coefficient of determination for the training set; q²: squared cross-validation correlation coefficient; r² (test): coefficient of determination for the test set. |
Advanced Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For [(3-Fluorophenyl)amino]thiourea derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, thereby predicting their binding affinities. These studies have successfully identified these compounds as potential inhibitors for several enzymes.
Docking simulations have revealed the specific amino acid residues that are crucial for the binding of this compound derivatives to their target proteins. The primary forces governing these interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, the thiourea (B124793) moiety is a common participant in hydrogen bonding with residues in the active site. The fluorophenyl group often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues.
The precise binding mode and conformation of this compound derivatives within the active sites of target proteins have been successfully predicted using molecular docking. These predictions are vital for understanding the mechanism of action and for the rational design of more potent inhibitors. The ability to visualize these interactions provides a roadmap for modifying the chemical structure to improve binding and efficacy.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
To further investigate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the complex over time, offering insights into the stability of the interactions and the conformational changes that may occur. MD simulations have been used to confirm the stability of the binding of this compound derivatives within the active sites of their target enzymes.
Virtual Screening and Pharmacophore-Based Drug Design
Virtual screening has been utilized to identify novel derivatives of this compound with potential biological activity. This technique involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific target. Furthermore, pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, has been applied. This approach has guided the design of new thiourea derivatives with improved inhibitory potential against various enzymes.
In Silico Drug-likeness and Bioactivity Score Predictions
In silico methods are also used to predict the drug-likeness and potential bioactivity of this compound and its analogs. These predictions are based on the physicochemical properties of the molecule and are crucial for the early-stage assessment of a compound's potential as a drug candidate. Parameters such as Lipinski's rule of five and other drug-likeness scores are calculated to evaluate the compound's oral bioavailability. Bioactivity scores are also predicted to estimate the likelihood of the compound interacting with various drug targets.
Future Research Directions for 3 Fluorophenyl Amino Thiourea Chemistry
Exploration of Novel Synthetic Methodologies for Diversification
The synthesis of thiourea (B124793) derivatives is a well-established field, often involving the reaction of an isothiocyanate with an amine. mdpi.comdergipark.org.tr For [(3-Fluorophenyl)amino]thiourea, this would typically involve the reaction of 3-fluorophenyl isothiocyanate with ammonia (B1221849) or a protected amine equivalent. However, to create a diverse library of related compounds for structure-activity relationship (SAR) studies, more advanced and flexible synthetic methodologies are required.
Future research should focus on developing novel synthetic routes that allow for easy modification of both the fluorophenyl ring and the thiourea unit. This could include:
Solid-phase synthesis: Adapting synthetic protocols to a solid support would enable high-throughput synthesis of a large number of analogues. This approach would facilitate the rapid generation of a library of compounds with variations in the substitution pattern of the phenyl ring or with different groups attached to the second nitrogen of the thiourea moiety.
Catalyst-free methods: The development of environmentally friendly, catalyst-free synthetic methods, such as those performed in water or under sunlight, could provide more sustainable and cost-effective routes to these compounds. nih.gov
Flow chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates like isothiocyanates.
Post-synthetic modification: Developing reactions that allow for the late-stage functionalization of the this compound scaffold would be a powerful tool for rapidly accessing a wide range of derivatives.
Identification of Unexplored Biological Targets and Pathways
Thiourea derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties. researchgate.netmdpi.comresearchgate.net While fluorophenyl thiourea derivatives have been investigated for their antioxidant and enzyme-inhibiting activities against diabetes-related enzymes, many other potential biological targets remain unexplored for this compound. nih.govresearcher.life
Future research should aim to identify novel biological targets and pathways through:
High-throughput screening: Screening this compound and its derivatives against a broad panel of biological targets, such as kinases, proteases, and GPCRs, could uncover unexpected activities.
Phenotypic screening: Assessing the effect of the compound on cellular phenotypes without a preconceived target can lead to the discovery of novel mechanisms of action.
Chemoproteomics: This approach can be used to identify the direct protein targets of this compound within a complex biological system, providing valuable insights into its mode of action.
Exploration of new therapeutic areas: Based on the known activities of other thiourea derivatives, it would be worthwhile to investigate the potential of this compound in areas such as neurodegenerative diseases, inflammatory disorders, and parasitic infections. nih.govnih.gov For instance, some thiourea derivatives have shown promise as inhibitors of enzymes relevant to Alzheimer's disease. mdpi.com
Development of Hybrid Molecules and Prodrug Strategies
The concept of creating hybrid molecules, which combine two or more pharmacophores to target multiple aspects of a disease, is a growing trend in drug discovery. Similarly, prodrug strategies can be employed to improve the pharmacokinetic properties of a lead compound.
For this compound, future research could explore:
Hybrid molecule synthesis: The thiourea scaffold can be linked to other known bioactive molecules to create hybrid compounds with potentially synergistic or dual-action effects. For example, combining the this compound moiety with a known anticancer agent could lead to a new class of therapeutics. biointerfaceresearch.com
Prodrug design: To enhance properties like solubility or cell permeability, the thiourea group could be temporarily modified with a promoiety that is cleaved in vivo to release the active drug. Acyl thioureas, for instance, have been investigated as prodrugs. mdpi.com This strategy could be particularly useful for improving oral bioavailability. nih.gov
Integration of Advanced Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govresearchgate.netscielo.brnih.gov For a compound like this compound, where experimental data is scarce, in silico methods can be particularly valuable.
Future research directions integrating AI and ML include:
Predictive modeling: AI and ML algorithms can be trained on existing data for other thiourea derivatives to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its analogues. mdpi.com
Virtual screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets using docking simulations and other computational methods to identify promising candidates for synthesis and testing. researchgate.net
De novo drug design: Generative AI models can be used to design novel thiourea derivatives with optimized properties. nih.gov These models can learn the underlying patterns in chemical space to propose new molecules that are likely to be active and have favorable drug-like properties.
Structure-activity relationship (SAR) analysis: As experimental data becomes available for a series of this compound derivatives, ML models can be used to build robust QSAR models. These models can help to understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds. nih.gov
Q & A
Q. What are best practices for validating molecular docking results with experimental data?
- Methodological Answer : Cross-validate docking poses (AutoDock Vina) with X-ray co-crystal structures. Use ensemble docking against multiple protein conformations. For example, a RMSD < 2 Å between predicted and experimental binding modes confirms reliability. Pair with surface plasmon resonance (SPR) for affinity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
